N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide

Insulin secretion Pancreatic islet biology N-acylglucosamine pharmacology

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide, commonly referred to as N-Hexanoyl-D-glucosamine or N-caproyl-D-glucosamine, is a synthetic N-acyl derivative of D-glucosamine bearing a six-carbon saturated acyl chain (hexanoyl group) on the C-2 amine. It belongs to the N-acyl-D-glucosamine class, a series of metabolically stable glucosamine analogues where the acyl chain length (carbons >2) directly modulates lipophilicity, enzyme substrate suitability, and biological signalling properties.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
CAS No. 19817-88-0
Cat. No. B008962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide
CAS19817-88-0
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C12H23NO6/c1-2-3-4-5-10(17)13-8(6-14)11(18)12(19)9(16)7-15/h6,8-9,11-12,15-16,18-19H,2-5,7H2,1H3,(H,13,17)/t8-,9+,11+,12+/m0/s1
InChIKeyQLZZYPWIRVQENX-LUTQBAROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl]hexanamide (CAS 19817-88-0): Procurement-Relevant Identity and Class Context


N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide, commonly referred to as N-Hexanoyl-D-glucosamine or N-caproyl-D-glucosamine, is a synthetic N-acyl derivative of D-glucosamine bearing a six-carbon saturated acyl chain (hexanoyl group) on the C-2 amine . It belongs to the N-acyl-D-glucosamine class, a series of metabolically stable glucosamine analogues where the acyl chain length (carbons >2) directly modulates lipophilicity, enzyme substrate suitability, and biological signalling properties [1]. The compound is supplied as a white to light-yellow crystalline solid with a purity specification of ≥98.0% (total nitrogen basis) and a specific rotation of +83.0° to +87.0° (c=1, pyridine) .

Why N-Hexanoyl-D-glucosamine (19817-88-0) Cannot Be Generically Substituted with Other N-Acyl-D-glucosamines


Within the N-acyl-D-glucosamine series, the length of the N-acyl carbon chain is not a trivial structural variation—it is a decisive determinant of biological function. Moving from N-acetyl (C2) to N-hexanoyl (C6) progressively alters enzyme recognition, substrate acceptability, and physiological response profiles, often in a non-linear fashion [1]. A six-carbon chain can render a derivative completely resistant to enzymatic cleavage that readily processes shorter-chain analogues, abolish a secretory response that shorter chains elicit, or confer optimal binding to a specific hexokinase isoenzyme where both shorter and longer chains underperform [2]. Consequently, substituting N-hexanoyl-D-glucosamine with N-acetyl-, N-butyryl-, or N-octanoyl-D-glucosamine without experimental validation risks generating qualitatively different—or entirely absent—biological readouts.

Quantitative Differential Evidence: N-Hexanoyl-D-glucosamine (19817-88-0) Versus Closest N-Acyl-D-glucosamine Analogs


Insulin Secretion: N-Hexanoyl Abolishes the Secretory Response Observed with N-Acetyl and N-Butyryl

In a direct comparative in vivo study, N-acetyl-D-glucosamine (86 μmol, i.v.) elicited a rapid rise in plasma insulin concentration in conscious rats, N-butyryl-D-glucosamine was less effective, and N-hexanoyl-D-glucosamine produced little or no response [1]. In perifused rat islets in vitro, increasing N-acyl chain length from N-acetyl to N-hexanoyl progressively impaired the insulin secretory response [1]. Thus, N-hexanoyl-D-glucosamine does not merely exhibit reduced potency—it functionally silences the insulinotropic activity that characterises shorter-chain congeners.

Insulin secretion Pancreatic islet biology N-acylglucosamine pharmacology

Chondroitinase ABC Resistance: N-Hexanoyl-Chondroitin Sulfate Is Completely Refractory to Enzymatic Degradation

Bovine tracheal chondroitin sulfate A (bCSA) was chemically N-deacetylated and re-acylated to produce N-formyl, N-propionyl, N-butyryl, N-hexanoyl, and N-benzoyl derivatives. Treatment with chondroitinase ABC revealed that N-formyl, N-hexanoyl, and N-benzoyl derivatives were completely resistant to enzymatic degradation, whereas N-propionyl and N-butyryl derivatives were cleaved (with slower kinetics than unmodified bCSA) [1]. The degradation rate order was: N-acetyl > N-propionyl >> N-butyryl; N-hexanoyl showed zero detectable degradation [1].

Glycosaminoglycan degradation Chondroitinase ABC Substrate specificity

Hexokinase Isoenzyme-Specific Affinity Chromatography: N-Aminohexanoyl-Glucosamine Is the Optimal Ligand for Muscle Hexokinase Type II

Four Sepharose-N-aminoacylglucosamine affinity matrices were systematically compared: N-aminopropionyl (C3-spacer), N-aminobutyryl (C4), N-aminohexanoyl (C6), and N-aminooctanoyl (C8). All four derivatives acted as competitive inhibitors of hexokinase with respect to glucose, and the Ki value for each derivative correlated directly with its efficacy as an immobilised affinity ligand [1]. Muscle hexokinase type II could be chromatographed on all four conjugates, but the N-aminohexanoylglucosamine (C6) derivative proved best [1]. By contrast, Sepharose-N-aminooctanoylglucosamine (C8) was superior for hepatic glucokinase and hexokinase type III, and was the only derivative capable of efficiently binding kidney hexokinase type I [1].

Hexokinase purification Affinity chromatography Enzyme isoenzyme specificity

Glycoprotein Incorporation Rate Peaks at C5: N-Hexanoyl Sits Beyond the Optimal Chain-Length Window

Radiolabelled N-acyl-D-glucosamine derivatives (N-propanoyl through N-heptanoyl) were administered intraperitoneally to mice, and their incorporation rates into glycoproteins of various organs were quantified [1]. Incorporation increased markedly with N-acyl chain length, reaching a maximum with N-pentanoyl-D-glucosamine (C5) in whole intestine [1]. N-Hexanoyl-D-glucosamine (C6), as the next homologue beyond this peak, shows reduced incorporation efficiency relative to the N-pentanoyl optimum, establishing a non-monotonic structure–activity relationship where the C6 chain represents a deliberate departure from maximal metabolic incorporation [1].

Metabolic labelling Glycoprotein biosynthesis N-acylglucosamine tracer

GPI Biosynthetic De-N-Acetylase Substrate Discrimination: GlcNHex-PI Is a Poor Substrate Versus Shorter-Chain Analogues

The N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI) de-N-acetylase involved in GPI anchor biosynthesis was assayed against a panel of synthetic N-acylglucosamine-PI substrates. Substrate acceptability followed the rank order: GlcNAc-PI > GlcNPro-PI >> GlcNBu-PI ≈ GlcNiBu-PI ≈ GlcNPen-PI >> GlcNHex-PI (where GlcNHex = N-hexanoyl-D-glucosamine), with the hexanoyl derivative being a very poor substrate for both trypanosomal and human (HeLa) de-N-acetylases [1]. This establishes that the C6 acyl chain constitutes a near-complete block for this critical GPI biosynthetic step.

GPI anchor biosynthesis De-N-acetylase Substrate specificity

Optimal Research and Industrial Use Cases for N-Hexanoyl-D-glucosamine (19817-88-0) Based on Quantitative Differential Evidence


Purification of Muscle Hexokinase Type II by Isoenzyme-Specific Affinity Chromatography

N-Hexanoyl-D-glucosamine, immobilised as Sepharose-N-aminohexanoylglucosamine, is the optimal affinity ligand for one-step purification of muscle hexokinase type II. Systematic comparison against N-aminopropionyl (C3), N-aminobutyryl (C4), and N-aminooctanoyl (C8) matrices demonstrated that the C6 spacer uniquely maximises binding capacity and selectivity for this isoenzyme [1]. Laboratories purifying hexokinase II should specify the N-hexanoyl derivative; using the commercially more common N-acetyl or N-octanoyl variants will result in suboptimal yield or co-purification of undesired isoenzymes.

Synthesis of Chondroitinase-ABC-Resistant Glycosaminoglycan Analogues

When preparing chemically modified chondroitin sulfate for applications requiring resistance to bacterial chondroitinase ABC digestion—such as stable GAG-mimetic scaffolds, enzyme-resistant biomaterial coatings, or probe molecules for studying GAG–protein interactions in chondroitinase-containing environments—N-hexanoyl-D-glucosamine is the shortest N-acyl substituent that confers complete enzymatic resistance [1]. Shorter-chain alternatives (N-acetyl, N-propionyl, N-butyryl) remain susceptible to degradation and are unsuitable for this purpose.

Negative-Control Compound for Insulin Secretion Studies in the N-Acylglucosamine Series

Whereas N-acetyl-D-glucosamine and N-butyryl-D-glucosamine stimulate insulin release in rat islet preparations (both in vitro and in vivo), N-hexanoyl-D-glucosamine produces little or no insulinotropic response at the same dose [1]. This chain-length-dependent abolition of secretory activity makes the compound an experimentally valuable negative control in studies dissecting the structural determinants of N-acylglucosamine-induced insulin secretion.

Synthesis of Metabolically Stable GPI Anchor Probes Featuring De-N-Acetylase Resistance

N-Hexanoyl-D-glucosamine provides a near-complete block to GPI de-N-acetylase when incorporated into GlcN-PI substrate analogues, whereas C2–C5 acyl chains are processed with varying efficiency [1]. This makes the C6 derivative the shortest-chain building block suitable for constructing GPI-based inhibitors or chemical biology probes that require resistance to the de-N-acetylation step essential for GPI anchor maturation.

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